3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one
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Overview
Description
3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolin-4(3H)-ones involves the oxidative cyclization of isatins with amidine hydrochlorides, promoted by tert-butyl hydroperoxide and potassium phosphate (K3PO4) at room temperature . This method provides a facile route to various functionalized quinazolin-4(3H)-ones.
Industrial Production Methods
Industrial production methods for quinazolinones typically involve large-scale synthesis using similar oxidative cyclization reactions. The choice of reagents and conditions may vary to optimize yield and purity for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of K3PO4.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound with similar biological activities.
2-Methylthioquinazolin-4(3H)-one: A derivative with a methylthio group at the 2-position.
Cyclopropylmethylquinazolin-4(3H)-one: A derivative with a cyclopropylmethyl group at the 3-position.
Uniqueness
3-(Cyclopropylmethyl)-2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of both the cyclopropylmethyl and methylthio groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3-(cyclopropylmethyl)-2-methylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-17-13-14-11-5-3-2-4-10(11)12(16)15(13)8-9-6-7-9/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUQZSWKCLUFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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